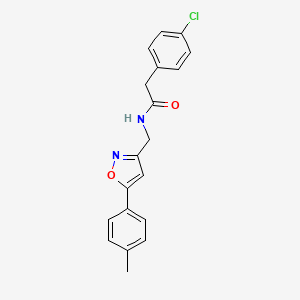

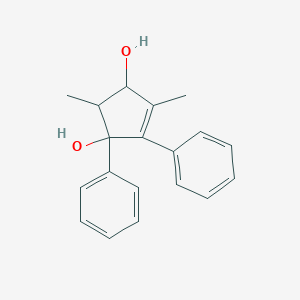

![molecular formula C8H11ClN2S2 B2711769 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]thiomorpholine CAS No. 677749-63-2](/img/structure/B2711769.png)

4-[(2-Chloro-1,3-thiazol-5-yl)methyl]thiomorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(2-Chloro-1,3-thiazol-5-yl)methyl]thiomorpholine” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives have been synthesized in good yields .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are often characterized by the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

4-[(2-Chloro-1,3-thiazol-5-yl)methyl]thiomorpholine derivatives have been explored for their antimicrobial and antioxidant properties. The synthesis and antimicrobial activity of thiomorpholine derivatives, including those with chloro and thiazolyl groups, have shown promising results against various microbial strains. The structure-activity relationship indicates that aromatic and heterocyclic derivatives increase microbial intracellular concentration and decrease microbial resistance (D. Kardile & N. Kalyane, 2010). Additionally, the antioxidant activity of N-azole substituted thiomorpholine derivatives, especially those with a chloro substituent, demonstrated significant radical scavenging activity and cytotoxicity against cancer cell lines, suggesting potential for anticancer applications (P. R. Reddy et al., 2014).

Antiproliferative Properties

Compounds with the 1,3,4-thiadiazole core, related to the thiomorpholine structure, have shown notable antiproliferative properties against cancer cell lines. Schiff bases derived from such compounds exhibited significant DNA protective ability against oxidative stress and antimicrobial activity against specific strains. The potential for utilization alongside chemotherapy drugs for more efficient therapy strategies with minimized cytotoxicity against cancer cells is highlighted, underscoring the compound's relevance in cancer research (M. Gür et al., 2020).

PI3K Inhibition for Cancer Treatment

4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), a key signaling molecule involved in cancer progression. Selected derivatives showed promising in vivo efficacy in xenograft models of tumor growth, illustrating the potential of these compounds in targeted cancer therapy (R. Alexander et al., 2008).

Antibacterial and DNA Cleavage

Derivatives of thiomorpholine have demonstrated antibacterial activity and the capability for DNA cleavage, indicating their potential in developing new antimicrobial agents. The synthesis and evaluation of such compounds have shown moderate inhibition against Mycobacterium tuberculosis, highlighting their significance in addressing antibiotic resistance and tuberculosis treatment (Suraj N. Mali et al., 2019).

Molecular Organization in Lipid Bilayers

The molecular organization of thiomorpholine derivatives within lipid bilayers has been studied, revealing their interaction with lipid components and influence on the physical properties of membranes. These findings are crucial for understanding the mechanism of action of bioactive compounds containing thiomorpholine and their potential applications in drug delivery systems (Dariusz Kluczyk et al., 2016).

Mecanismo De Acción

The mechanism of action of thiazole derivatives is often related to their biological activities. For example, they have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Safety and Hazards

Thiazole derivatives can be hazardous. For example, some thiazole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

Given the broad range of biological activities and applications of thiazole derivatives, future research could focus on the design and development of new thiazole derivatives with improved properties and lesser side effects . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be a promising direction .

Propiedades

IUPAC Name |

4-[(2-chloro-1,3-thiazol-5-yl)methyl]thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S2/c9-8-10-5-7(13-8)6-11-1-3-12-4-2-11/h5H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKQGZVLXBCNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2711691.png)

![N1-(1-hydroxybutan-2-yl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2711692.png)

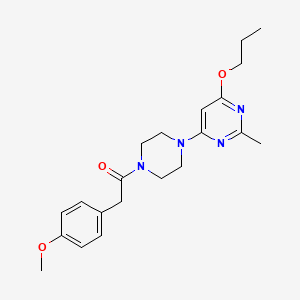

![1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711693.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2711694.png)

![4-(3,4-dimethoxyphenethyl)-2-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2711697.png)

![3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711699.png)

![2-[(3-Methylphenyl)amino]cyclopentan-1-ol](/img/structure/B2711707.png)

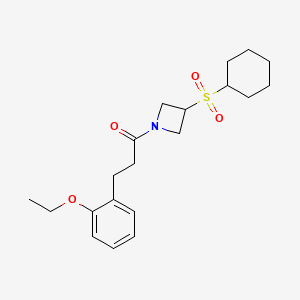

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)